molecular formula C16H13NO3 B5543264 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5543264
M. Wt: 267.28 g/mol
InChI Key: BLAOXYVYRDHYAX-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of an appropriate anhydride with an amine derivative. For instance, the reaction of a substituted anhydride with 4-phenoxyaniline under suitable conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents.

    Reduction: Reduction of the compound can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in scientific research. Some of the key areas include:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to a decrease in the enzyme’s activity, thereby exerting its therapeutic effects .

The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, as an anticonvulsant, the compound may modulate neurotransmitter release and ion channel activity in the brain .

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,4-dione derivatives and pyrrolidine-2-one derivatives. These compounds share a similar pyrrolidine scaffold but differ in their substituents and functional groups.

    Pyrrolidine-2,4-dione derivatives: These compounds have been studied for their antifungal and antibacterial activities.

    Pyrrolidine-2-one derivatives: These derivatives are known for their potential as enzyme inhibitors and anticancer agents.

The uniqueness of this compound lies in its specific phenoxyphenyl substituent, which imparts distinct biological activities and chemical properties compared to other pyrrolidine derivatives .

Conclusion

This compound is a compound with significant potential in various scientific research fields Its versatile chemical structure allows for diverse synthetic routes and chemical reactions, making it a valuable scaffold for the development of new bioactive molecules

Properties

IUPAC Name

1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAOXYVYRDHYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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